![molecular formula C16H22N2 B1473099 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole CAS No. 1934830-87-1](/img/structure/B1473099.png)
2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C16H22N2. It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrroles, the class of compounds to which this compound belongs, has been a topic of significant research. The Paal-Knorr Pyrrole Synthesis is a common method, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . Other methods involve multicomponent reactions and the condensation of carboxylic acid moieties with substituted amines .Molecular Structure Analysis
Pyrroles are five-membered nitrogen-containing heterocyclic aromatic compounds . The specific structure of this compound would include these features, along with additional functional groups.Chemical Reactions Analysis
Pyrroles can undergo a variety of reactions. For example, the Paal-Knorr Pyrrole Synthesis involves a condensation reaction . Other reactions include multicomponent reactions and the condensation of carboxylic acid moieties with substituted amines .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Research has developed novel strategies for synthesizing pyrrolo[3,4-d][1,2]diazepine heterocyclic systems, emphasizing the importance of convenient synthesis methods for medicinal compound design (Kharaneko & Bogza, 2013).
- Another study highlights the use of pyrrole as a directing group in regioselective Pd(II)-catalyzed alkylation, showcasing pyrrole's versatility in organic synthesis (Wiest, Poethig, & Bach, 2016).
- The potential of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles in organic electronics due to their optoelectronic properties has been explored, indicating their application in advanced material design (Martins et al., 2018).
Material Science and Optical Properties
- The study of crystal structure in pyrrolo[3,4-c]pyrrole-1,4-diones reveals their potential as pigments, demonstrating the impact of substituents on molecular structure and pigment properties (Fujii et al., 2002).
- Research on 9-anthryl-capped DPP-based dyes with benzene and thiophene spacing units shows differential optical properties, contributing to the development of novel optical materials (Ying et al., 2016).
Pharmacological Applications
- The synthesis of novel tetrahydropyrido[3,2-c]pyrroles as 5-HT(7) antagonists points to their application in targeting serotonin receptors, which could have implications for treating neurological disorders (Rudolph et al., 2011).
properties
IUPAC Name |
2-benzyl-5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-4-13(5-3-1)8-17-9-14-11-18(16-6-7-16)12-15(14)10-17/h1-5,14-16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHQJHIHJQXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)
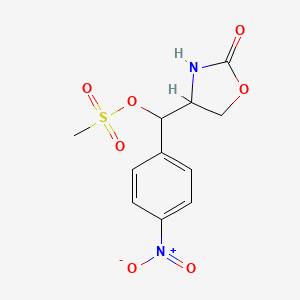
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)
![methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1473026.png)
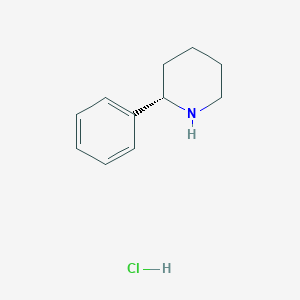
![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)
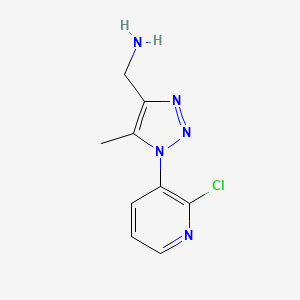
![3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1473031.png)
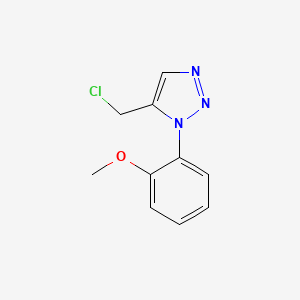

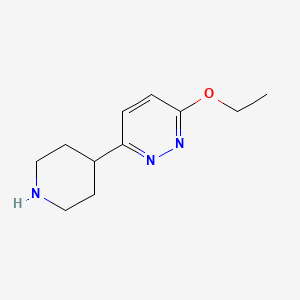
![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)